![molecular formula C15H14F3NO2S B14629209 1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide CAS No. 55251-33-7](/img/structure/B14629209.png)
1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide is a compound known for its unique chemical properties and applications. It is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its reactivity and stability. This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its ability to participate in diverse chemical reactions and its potential as a building block for more complex molecules.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide involves several steps. One common method includes the reaction of trifluoromethanesulfonyl chloride with an appropriate amine under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to ensure high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure the desired quality and purity .
Chemical Reactions Analysis
1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds, which are important in pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways and processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific enzymes or receptors is beneficial.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The sulfonamide group also plays a crucial role in binding to the active sites of enzymes, further contributing to its biological effects .
Comparison with Similar Compounds
1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains trifluoromethyl and sulfonamide groups but differs in its overall structure and reactivity.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: This compound includes a tetrazole moiety, which imparts different chemical and biological properties compared to the parent compound.
Properties
CAS No. |
55251-33-7 |
|---|---|
Molecular Formula |
C15H14F3NO2S |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H14F3NO2S/c16-15(17,18)22(20,21)19-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11,19H,9-10H2 |
InChI Key |
DVWZPEAFNVMEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


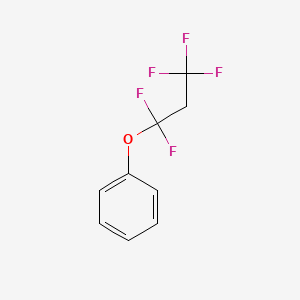

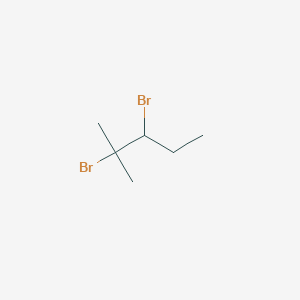

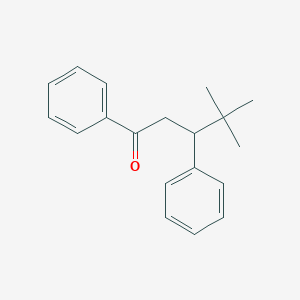
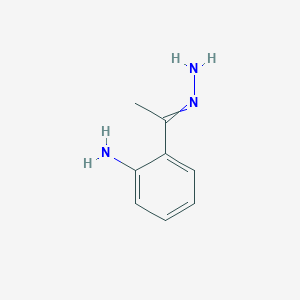

![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)

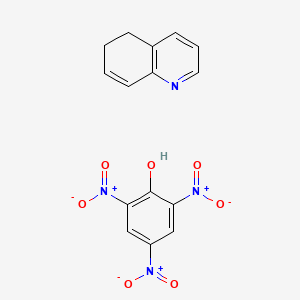
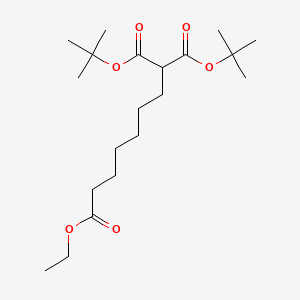
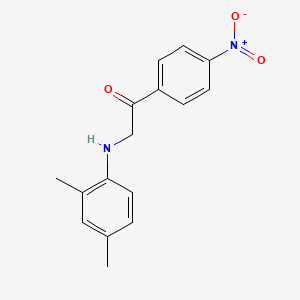
![Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-](/img/structure/B14629176.png)
![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)
